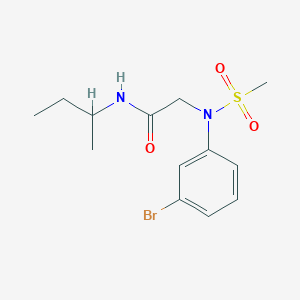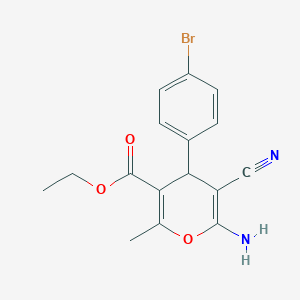![molecular formula C21H13BrCl2N2O B5037889 4-bromo-2-[4-(2,3-dichlorophenyl)-5-phenyl-1H-imidazol-2-yl]phenol](/img/structure/B5037889.png)
4-bromo-2-[4-(2,3-dichlorophenyl)-5-phenyl-1H-imidazol-2-yl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related imidazole derivatives often involves multicomponent reactions, such as the Debus-Radziszewski method, which yields high-purity products in a one-pot process. For instance, Sun Ducheng (2012) synthesized related compounds by reacting 5-bromosalicylaldehyde with diamine precursors under specific conditions, leading to products through cyclization reactions. These methods highlight the versatility and efficiency of synthesizing complex imidazole derivatives (Sun Ducheng, 2012).
Molecular Structure Analysis
Imidazole derivatives like the subject compound typically exhibit intricate molecular structures characterized by X-ray crystallography. For example, studies on similar molecules have revealed planar imidazole rings perpendicular to phenyl rings, with detailed geometrical parameters obtained through DFT calculations, confirming the structures via spectroscopic techniques such as UV-Vis, IR, 1HNMR, and MS (D. Sharma et al., 2017).
Chemical Reactions and Properties
Imidazole derivatives participate in various chemical reactions, demonstrating a range of properties including antioxidative and antimicrobial activities. For instance, Ahmad et al. (2023) synthesized tetra-substituted imidazole with notable antimicrobial efficacy, highlighting the chemical reactivity and potential applications of these compounds in developing new pharmaceuticals (M. Ahmad et al., 2023).
Physical Properties Analysis
The physical properties of imidazole derivatives, such as solubility, melting points, and thermal stability, are crucial for their practical applications. Studies often employ techniques like TGA/DSC to evaluate thermal behavior, providing insights into the stability and decomposition patterns of these compounds, essential for their application in materials science (Sivaraman Somasundaram et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity towards other compounds, NLO (non-linear optical) properties, and electronic structure, are analyzed through experimental and computational methods. For instance, F. Mostaghni (2020) investigated the NLO properties of similar compounds, highlighting their potential in optical applications. Such analyses are fundamental in understanding the versatility and applications of imidazole derivatives in advanced materials and photonics (F. Mostaghni, 2020).
Zukünftige Richtungen
The future research directions for this compound could potentially include further investigation into its synthesis and reactivity, as well as exploration of its potential biological activities . Given the wide range of activities exhibited by other imidazole-containing compounds, this compound could potentially have interesting biological properties that have yet to be discovered .
Wirkmechanismus
Target of Action
It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are known to interact with various targets, including enzymes, receptors, and proteins, depending on their specific chemical structure .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, such as inhibiting enzyme activity, blocking receptor sites, or disrupting protein function . The specific interaction would depend on the exact structure of the compound and the nature of its target.
Biochemical Pathways
Imidazole derivatives are known to affect a wide range of biochemical pathways, depending on their specific targets . These could include pathways related to inflammation, tumor growth, diabetes, allergies, and many others .
Pharmacokinetics
Imidazole derivatives are generally known to be highly soluble in water and other polar solvents, which could influence their absorption and distribution . The metabolism and excretion of this compound would depend on its specific chemical structure and the biological system in which it is present.
Result of Action
Given the broad range of biological activities of imidazole derivatives, the effects could be diverse, ranging from anti-inflammatory and antitumor effects to antidiabetic, anti-allergic, and antipyretic effects, among others .
Eigenschaften
IUPAC Name |
4-bromo-2-[5-(2,3-dichlorophenyl)-4-phenyl-1H-imidazol-2-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13BrCl2N2O/c22-13-9-10-17(27)15(11-13)21-25-19(12-5-2-1-3-6-12)20(26-21)14-7-4-8-16(23)18(14)24/h1-11,27H,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARVKLYYUEQOBFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC(=N2)C3=C(C=CC(=C3)Br)O)C4=C(C(=CC=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13BrCl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-2-[5-(2,3-dichlorophenyl)-4-phenyl-1H-imidazol-2-yl]phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-chloro-2-ethyl-4-[2-(3-methoxyphenoxy)ethoxy]benzene](/img/structure/B5037807.png)
![2-(4-methoxyphenyl)-3-[2-(1-piperidinyl)ethyl]-1,3-thiazolidin-4-one hydrochloride](/img/structure/B5037822.png)

![{2-methoxy-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetic acid](/img/structure/B5037828.png)
![5-cyano-N-(2-methoxyphenyl)-2-methyl-6-[(2-oxo-2-phenylethyl)thio]-4-phenyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B5037832.png)
![2-methyl-N-{[(2-oxo-2-phenylethyl)amino]carbonothioyl}propanamide](/img/structure/B5037835.png)

![diethyl {2-[2-(mesityloxy)ethoxy]ethyl}malonate](/img/structure/B5037846.png)
![2-[5-(3-ethynylphenyl)-1,2,4-oxadiazol-3-yl]pyrazine](/img/structure/B5037847.png)
![N-[3-(3-methoxyphenoxy)propyl]-1-butanamine](/img/structure/B5037862.png)

![1-acetyl-N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5037876.png)
![2-[(2-fluorobenzoyl)amino]-N-propyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5037898.png)
![N-[3-(4-morpholinyl)propyl]-2-(2-naphthyloxy)acetamide](/img/structure/B5037903.png)